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Compound of Interest

Compound Name: 2,4-Difluoro-5-nitrobenzonitrile

Cat. No.: B042562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for

several substituted benzonitrile derivatives, offering insights into their molecular structures and

crystal packing. While crystallographic data for 2,4-Difluoro-5-nitrobenzonitrile was not

publicly available at the time of this publication, this guide presents data on structurally related

nitro and fluoro-substituted benzonitriles. This information is valuable for understanding the

impact of substituent effects on the solid-state conformation of this important class of

molecules, which are prevalent in medicinal chemistry and materials science.

Performance Comparison of Substituted
Benzonitrile Crystal Structures
The introduction of different functional groups, such as nitro, methyl, amino, and fluoro groups,

onto the benzonitrile scaffold significantly influences the resulting crystal lattice. These

substitutions affect intermolecular interactions, molecular symmetry, and overall crystal

packing. The following tables summarize key crystallographic parameters for a selection of

substituted benzonitrile derivatives, providing a basis for objective comparison.
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Parameter
2-Methyl-5-
nitrobenzonitri
le[1]

4-Methyl-3-
nitrobenzonitri
le[2]

3-
Nitrobenzonitri
le[3][4]

2-Amino-5-
nitrobenzonitri
le[5]

Chemical

Formula
C₈H₆N₂O₂ C₈H₆N₂O₂ C₇H₄N₂O₂ C₇H₅N₃O₂

Molecular Weight 162.15 g/mol 162.15 g/mol 148.12 g/mol 163.13 g/mol

Crystal System Monoclinic Monoclinic Monoclinic Orthorhombic

Space Group P2₁/c P2₁/n P2₁ Pca2₁

Unit Cell

Dimensions

a = 3.8946(8) Å,

b = 7.6350(15)

Å, c = 26.180(5)

Å, β = 91.65(3)°

a = 3.9088(8) Å,

b = 13.576(3) Å,

c = 14.819(4) Å,

β = 99.13(3)°

a = 3.8189(2) Å,

b = 6.97307(5)

Å, c = 12.8229(9)

Å, β =

97.1579(8)°

a = 15.663(3) Å,

b = 3.880(1) Å, c

= 12.181(2) Å

Cell Volume 778.1(3) Å³ 776.4(3) Å³ 339.13(4) Å³ 739.5(2) Å³

Z 4 4 2 4

Temperature 293(2) K 298(2) K 100(2) K 120(2) K

Radiation Mo Kα Mo Kα Mo Kα Mo Kα

R-factor 0.050 0.068 0.034 0.043
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Parameter 4-Amino-3,5-difluorobenzonitrile

Chemical Formula C₇H₄F₂N₂

Molecular Weight 154.12 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions
a = 8.1369(3) Å, b = 12.2356(5) Å, c = 6.9421(3)

Å, β = 109.208(4)°

Cell Volume 652.50(5) Å³

Z 4

Temperature 100(1) K

Radiation Mo Kα

R-factor 0.045

Experimental Protocols
The determination of the crystal structures for the compared compounds was achieved through

single-crystal X-ray diffraction. The general workflow for this technique is outlined below.

Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound. Common solvents include chloroform, ethanol, or ethyl

acetate.[2][3] For instance, single crystals of 4-methyl-3-nitrobenzonitrile were obtained by

dissolving the compound in chloroform and allowing the solvent to evaporate slowly in air.[2] In

the case of 3-nitrobenzonitrile, crystals were grown from a concentrated ethanol solution at -20

°C.[3]

Data Collection
A suitable single crystal is mounted on a diffractometer. Data is collected at a specific

temperature, often low temperatures like 100 K or 293 K, to minimize thermal vibrations.[1][2]
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[3] The crystal is irradiated with monochromatic X-rays (commonly Mo Kα radiation with a

wavelength of 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is

rotated.

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space

group. The crystal structure is then solved using direct methods or Patterson methods. The

initial structural model is refined using full-matrix least-squares on F². This process adjusts the

atomic coordinates and displacement parameters to achieve the best fit between the observed

and calculated diffraction intensities.

Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystallography.
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Caption: A flowchart illustrating the major steps in a single-crystal X-ray crystallography

experiment.

Alternative Structural Elucidation Techniques
While single-crystal X-ray crystallography is the gold standard for determining the three-

dimensional structure of small molecules in the solid state, other techniques can provide

valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information

about the connectivity and chemical environment of atoms in a molecule in solution. It is a

powerful tool for determining the constitution of a molecule but does not directly provide the

precise bond lengths and angles in the solid state.

Microcrystal Electron Diffraction (MicroED): This technique is an emerging method that can

determine the structure of small molecules from nanocrystals that are too small for

conventional X-ray diffraction.

This guide highlights the utility of X-ray crystallography in providing precise structural data for

substituted benzonitrile derivatives. The presented data and protocols serve as a valuable

resource for researchers working on the design and synthesis of novel compounds in this

chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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